2-(Thiophen-3-ylmethyl)cyclohexan-1-ol
Description
2-(Thiophen-3-ylmethyl)cyclohexan-1-ol is a cyclohexanol derivative featuring a thiophene ring attached via a methylene group at the C2 position of the cyclohexanol core. The thiophene moiety, a sulfur-containing heteroaromatic ring, imparts distinct electronic and steric properties to the molecule. Such structural attributes may influence solubility, reactivity, and biological activity compared to analogs with phenyl or other substituents.
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-(thiophen-3-ylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H16OS/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9/h5-6,8,10-12H,1-4,7H2 |
InChI Key |
ALLTVXTZYMZDCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CC2=CSC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize 2-(Thiophen-3-ylmethyl)cyclohexan-1-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from thiophen-3-ylmethyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with cyclohexanone to form the desired alcohol.
Reaction Conditions:
-
Reduction of Ketones: : Another method involves the reduction of 2-(Thiophen-3-ylmethyl)cyclohexanone using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of 2-(Thiophen-3-ylmethyl)cyclohexan-1-ol may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxyl group in 2-(Thiophen-3-ylmethyl)cyclohexan-1-ol can be oxidized to form a ketone or carboxylic acid.
Reagents: Chromium trioxide (CrO(_3)), potassium permanganate (KMnO(_4)), or pyridinium chlorochromate (PCC)
Conditions: Acidic or basic medium, varying temperatures
-
Reduction: : The compound can undergo reduction reactions to form various derivatives.
Reagents: Hydrogen gas (H(_2)) with a palladium catalyst, lithium aluminum hydride (LiAlH(_4))
Conditions: Room temperature to elevated temperatures
-
Substitution: : The thiophen-3-ylmethyl group can participate in substitution reactions, leading to the formation of new compounds.
Reagents: Halogenating agents, nucleophiles
Conditions: Solvent-dependent, varying temperatures
Major Products
Oxidation: 2-(Thiophen-3-ylmethyl)cyclohexanone, 2-(Thiophen-3-ylmethyl)cyclohexanoic acid
Reduction: Cyclohexane derivatives with modified thiophen-3-ylmethyl groups
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: 2-(Thiophen-3-ylmethyl)cyclohexan-1-ol serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology
Pharmacology: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Biochemical Research: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: Research is ongoing to explore its potential as a lead compound in the development of new therapeutic agents.
Industry
Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Agriculture: It may be used in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-ylmethyl)cyclohexan-1-ol depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group and thiophen-3-ylmethyl moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonyl-Substituted Cyclohexanols
The compounds 2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol and 2-((3-Methoxyphenyl)sulfonyl)cyclohexan-1-ol () share the cyclohexanol backbone but differ in their sulfonyl substituents. Key distinctions include:
- Synthesis : Both were synthesized via Grignard reagent addition to cyclohexene oxide, yielding 73–81% as colorless oils. This contrasts with thiophene-containing analogs, where the synthesis route may involve thiophene-based nucleophiles.
- Electronic Effects : The sulfonyl group is strongly electron-withdrawing, likely increasing the acidity of the hydroxyl group compared to the electron-rich thiophene-methyl substituent.
Amino-Substituted Cyclohexanols: Venlafaxine
Venlafaxine (1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol) () is a clinically used antidepressant. Key comparisons:
- Substituent Effects: The dimethylamino and methoxyphenyl groups enhance solubility in physiological conditions.
- Bioactivity: Venlafaxine’s antidepressant activity is linked to its inhibition of serotonin/norepinephrine reuptake. The thiophene analog’s bioactivity remains unexplored but could diverge due to differences in aromatic ring electronics .
Hydroxybenzyl-Substituted Cyclohexanols: Juvenoids
Juvenoids in the 2-(4-hydroxybenzyl)-cyclohexan-1-ol series () act as insect juvenile hormone mimics. Comparisons include:
- Biological Specificity: Juvenoids’ insect growth-regulating activity highlights how substituent polarity and aromaticity dictate target specificity. Thiophene’s sulfur atom might confer unique binding properties in pesticidal or pharmacological contexts .
Fluorophenyl-Substituted Cyclohexanols
rac-(1R,2S)-2-(4-fluorophenyl)cyclohexan-1-ol () contains a fluorophenyl group, offering insights into halogen substituent effects:
- Metabolic Stability : Fluorine’s electronegativity may reduce metabolic oxidation, a feature absent in the thiophene analog.
- Electronic Properties: The fluorine atom’s electron-withdrawing effect could alter the cyclohexanol ring’s conformation or acidity relative to the electron-rich thiophene .
Comparative Data Table
Discussion of Key Findings
- Structural Flexibility: The cyclohexanol core accommodates diverse substituents, enabling tuning of electronic, solubility, and bioactivity profiles.
- Biological Relevance: Substituent choice (e.g., thiophene vs. hydroxybenzyl) critically influences target engagement, as seen in juvenoids () and Venlafaxine ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
